molecular formula C6H2BrF4N B1403613 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine CAS No. 1227598-78-8

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Cat. No. B1403613
M. Wt: 243.98 g/mol
InChI Key: PXXIVSBOMMDPEQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is used in the synthesis of a potent and selective Class IIa histone deacetylase inhibitors as a potential therapy for Huntington’s disease . It acts as a reactant in the preparation of aminopyridines through amination reactions .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been reviewed . The major use of TFMP derivatives is in the protection of crops from pests . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is C6H3BrF3N .


Chemical Reactions Analysis

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a pale yellow powder . It has a molecular weight of 226 and is stored at ambient temperature .

Scientific Research Applications

Spectroscopic and Density Functional Theory Studies

  • 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to study its geometric structure, vibrational frequencies, and chemical shifts. This research contributes to understanding the molecular properties and potential applications in various fields, such as material science and pharmaceuticals (Vural & Kara, 2017).

Deprotonative Coupling in Organic Synthesis

  • Research demonstrated the deprotonative functionalization of pyridine derivatives, including those with electron-withdrawing substituents like trifluoromethyl moieties. This process is significant for the synthesis of various organic compounds, showcasing the versatility of these pyridine derivatives in chemical reactions (Shigeno et al., 2019).

Catalytic Efficiencies in Amination Reactions

  • Studies involving the amination of 2-bromopyridine and its fluorine-containing derivatives, including 2-bromo-4-(trifluoromethyl)pyridine, have shown the applicability of palladium(0) and copper(I) complexes in the synthesis of N-pyridyl derivatives. This research provides insights into the use of these complexes in organic synthesis and pharmaceutical applications (Lyakhovich et al., 2019).

Synthesis of Poly-Substituted Pyridines

  • A novel method for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines was developed. This approach, involving C-F bond breaking, is significant for the synthesis of complex pyridines under metal-free conditions, contributing to advances in organic chemistry and drug development (Chen et al., 2010).

Synthesis of Fluorinated Pyridines

  • A method for direct fluorination of pyridine N-oxides to produce meta fluorinated pyridines was described. This technique is important in pharmaceuticals and radiopharmaceuticals, highlighting the utility of fluorinated pyridines in drug development and diagnostic imaging (Brugarolas et al., 2016).

Synthesis of Biologically Active Compounds

  • Research on the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one demonstrates the importance of these pyridine derivatives in creating biologically active compounds. This synthesis process contributes to medicinal chemistry and drug discovery (Wang et al., 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXIVSBOMMDPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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